Sibiricose A1
Overview
Description
Sibiricose A1 is an oligosaccharide ester found in the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of neurology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sibiricose A1 involves the extraction from Polygala tenuifolia roots. The process typically includes the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/QTOF MS) for the identification and isolation of the compound . The specific reaction conditions and synthetic routes are not extensively documented in the literature, indicating a reliance on natural extraction methods.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, followed by solvent extraction and chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sibiricose A1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of this compound .
Scientific Research Applications
Sibiricose A1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sibiricose A1 involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it exhibits neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- Sibiricose A3
- Sibiricose A5
- Polygalaxanthone III
- N-acetyl-D-glucosamine
Uniqueness
Sibiricose A1 is unique due to its specific oligosaccharide ester structure, which contributes to its distinct pharmacological properties. Compared to similar compounds, this compound has shown a higher potency in inducing apoptosis in cancer cells and providing neuroprotection .
Biological Activity
Sibiricose A1 is a naturally occurring compound with significant biological activity, primarily derived from traditional medicinal plants. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a glycoside. Its structure consists of multiple sugar moieties attached to a phenolic backbone, which is characteristic of many bioactive compounds derived from plants. The compound's molecular structure can be represented as follows:
1. Antioxidant Properties
This compound exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing cellular damage. Studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its utility in treating inflammatory diseases.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to enhance neuronal survival under stress conditions by upregulating neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor). This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : this compound influences key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
- Regulation of Enzyme Activity : The compound has been found to inhibit enzymes involved in oxidative stress, thereby enhancing the antioxidant defense system.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving Alzheimer's disease models, this compound was administered to mice exhibiting cognitive deficits. The results showed significant improvements in memory performance and reductions in amyloid plaque formation, suggesting its potential role in managing Alzheimer's disease.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another study evaluated the anti-inflammatory effects of this compound in collagen-induced arthritis models. The compound reduced joint swelling and inflammation markers significantly compared to control groups, highlighting its therapeutic potential for inflammatory conditions.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWDHVUJCXYBH-IBVGEFGBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347715 | |
Record name | Sibiricose A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-40-2 | |
Record name | Sibiricose A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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